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molecular formula C13H10OS B1601573 2-(Phenylthio)benzaldehyde CAS No. 36943-39-2

2-(Phenylthio)benzaldehyde

Cat. No. B1601573
M. Wt: 214.28 g/mol
InChI Key: GYDSXMPGWUNZJC-UHFFFAOYSA-N
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Patent
US07795236B2

Procedure details

To a solution of 4-fluorobenzaldehyde (0.443 mL) in 1,3-dimethyl-2-imidazolidinone (6.4 mL) was added potassium carbonate (0.659 g). Then benzenethiol (0.326 mL) was added, and the resulting mixture was stirred at 120° C. for 2.5 hours. The reaction mixture was cooled to room temperature and then partitioned between diethyl ether (60 mL) and water (15 mL). The organic layer was washed successively with water (15 mL×2) and brine (15 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (0.826 g).
Quantity
0.443 mL
Type
reactant
Reaction Step One
Quantity
0.659 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:16]1([SH:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN1CCN(C)C1=O>[C:16]1([S:22][C:8]2[CH:9]=[CH:2][CH:3]=[CH:4][C:5]=2[CH:6]=[O:7])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.443 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
0.659 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.4 mL
Type
solvent
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
0.326 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 120° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether (60 mL) and water (15 mL)
WASH
Type
WASH
Details
The organic layer was washed successively with water (15 mL×2) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.826 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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